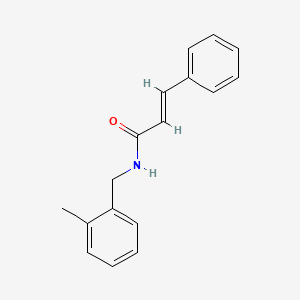![molecular formula C18H20ClNOS B5885458 3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)
3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
作用機序
CP-47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. This activation results in various physiological and biochemical effects, including modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It also inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
実験室実験の利点と制限
CP-47,497 has several advantages as a tool compound for scientific research. It is highly potent and selective, allowing for precise modulation of the cannabinoid receptors. It is also stable and easy to handle, making it a suitable compound for in vitro and in vivo experiments.
However, CP-47,497 also has some limitations. It has a short half-life and is rapidly metabolized in vivo, limiting its use in long-term experiments. It is also highly lipophilic, making it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for research on CP-47,497. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, such as increased potency, selectivity, and stability. Another area of interest is the investigation of the therapeutic potential of CP-47,497 and other synthetic cannabinoids in various disease models. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of CP-47,497, which could lead to the development of new therapeutic targets for various diseases.
Conclusion
In conclusion, CP-47,497 is a synthetic cannabinoid with significant potential for scientific research and therapeutic applications. Its highly potent and selective activity at the cannabinoid receptors makes it a valuable tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research on CP-47,497 and other synthetic cannabinoids could lead to the development of novel therapeutic interventions for various diseases.
合成法
CP-47,497 is synthesized through a multi-step process that involves the reaction of 4-chlorothiophenol with 2-isopropylphenyl magnesium bromide, followed by the reaction of the resulting compound with 3-bromopropionyl chloride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学的研究の応用
CP-47,497 has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound is used as a tool compound to study the cannabinoid receptors and their signaling pathways. It has also been used to investigate the effects of cannabinoids on neuronal function, synaptic plasticity, and neuroinflammation.
In medicine, CP-47,497 has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)16-5-3-4-6-17(16)20-18(21)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCLSCOTKRBFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)


![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)